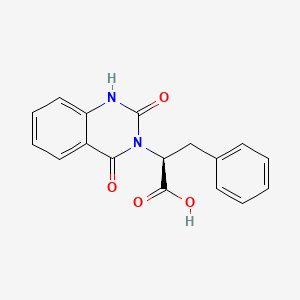

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid

Description

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS: 151094-81-4) is a chiral quinazoline derivative with the molecular formula C₁₇H₁₄N₂O₄ and a molar mass of 310.3 g/mol . Its structure features a 1H-quinazoline core substituted with two oxo groups at positions 2 and 4, linked to a phenylpropanoic acid moiety in the (S)-configuration.

Key structural attributes:

- Stereochemistry: The (S)-configuration at the α-carbon of the propanoic acid chain is critical for bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .

- Functional groups: The 2,4-dioxo-quinazoline moiety enables hydrogen bonding and metal chelation, while the phenyl group enhances lipophilicity .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHKCLVDTGIHEU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Phenylpropanoic Acid Moiety: The phenylpropanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Coupling and Purification: The final step involves coupling the quinazolinone core with the phenylpropanoic acid moiety, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification methods. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Functionalization of the Quinazolinone Core

The 2,4-dioxo-1H-quinazolin-3-yl moiety undergoes selective modifications:

The N-alkylation reaction is particularly relevant for modifying solubility and target affinity . Microbial oxidation introduces hydroxyl groups without requiring protective groups .

Carboxylic Acid Derivative Formation

The propanoic acid side chain participates in classical carboxylate reactions:

Ester derivatives show enhanced bioavailability compared to the parent acid , while amides are explored for targeted drug delivery .

Catalytic Cross-Coupling Reactions

The phenyl group enables palladium-mediated couplings :

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ | Biaryl derivatives | 65-78% | |

| Heck reaction | Pd(OAc)₂, acrylates | Alkenylated quinazolinones | 70% |

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Reduction and Oxidation Pathways

The diketone system in the quinazolinone ring exhibits redox activity:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Selective reduction | NaBH₄, CuCl, MeOH/THF, 8°C | Partial reduction to hydroxy intermediates | |

| Oxidative cleavage | KMnO₄, acidic conditions | Ring-opening products |

Reduction with NaBH₄/CuCl selectively targets ketone groups while preserving the aromatic system .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound exhibits:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of quinazoline have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases, leading to reduced tumor growth in various cancer models .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It potentially acts by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in models of chronic inflammatory diseases. For example, research indicates that quinazoline derivatives can suppress the expression of cyclooxygenase enzymes (COX) and nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Antimicrobial Activity

Another significant application is in antimicrobial therapy. Quinazoline derivatives have demonstrated activity against a range of bacterial strains, including resistant strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways, making them promising candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazoline and evaluated their anticancer activity against breast cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer effects .

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the efficacy of a quinazoline derivative in patients with rheumatoid arthritis. The results showed a marked reduction in disease activity score (DAS) compared to placebo, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Stereochemical Effects :

- The (S)-configuration in the target compound and is critical for binding chiral biological targets. Racemic analogs (e.g., ) show diminished activity in enantioselective assays, as observed in anticonvulsant studies .

Substituent Modifications :

- Chlorine atoms (e.g., ) increase lipophilicity and metabolic stability but may introduce toxicity risks.

- Amide vs. carboxylic acid : Replacement of the carboxylic acid with an amide () reduces acidity (pKa ~10 vs. ~4.5), altering solubility and membrane permeability .

Pharmacological Implications: The target compound’s propanoic acid group enhances solubility in physiological pH ranges, favoring renal excretion. Analogs with bulkier substituents (e.g., ) exhibit prolonged half-lives but may require structural optimization to avoid off-target effects .

Biological Activity

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid, also known by its CAS number 151094-81-4, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid includes a quinazoline core, which is known for its diverse biological activities. The compound's IUPAC name is (2S)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-phenylpropanoic acid. Its molecular formula is C17H14N2O4, and it has a molecular weight of 302.30 g/mol.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activity by targeting multiple pathways involved in tumor growth and metastasis. Specifically, (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid has been evaluated for its ability to inhibit key signaling pathways in cancer cells.

-

Cytotoxicity : The compound has shown notable cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity. For instance:

Compound IC50 (µM) Target Cell Line 3c 1.184 HCT-116 3e 3.403 HCT-116 Cabozantinib 16.35 HCT-116 -

Mechanism of Action : The mechanism through which these compounds exert their anticancer effects includes:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor (VEGFR-2) and c-Met tyrosine kinases, both crucial in tumor angiogenesis and metastasis. For example, compound 3e demonstrated IC50 values of 83 nM for VEGFR-2 and 48 nM for c-Met .

- Induction of Apoptosis : Studies utilizing Annexin V-FITC/PI staining have revealed that treatment with these compounds can lead to cell cycle arrest and increased apoptosis in cancer cells.

Selectivity and Safety

In evaluating the selectivity of these compounds for cancer cells versus normal cells, compound 3c displayed a selectivity index greater than 20 when tested against WI38 normal cells compared to colorectal cancer cells. This indicates a favorable safety profile while maintaining efficacy against cancer .

Structure-Activity Relationship (SAR)

The structure of (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid allows for various substitutions that can enhance its biological activity:

- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the potency and selectivity of the compound.

- Compounds with para-substituents generally exhibited higher cytotoxicity compared to those with meta-substituents.

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives:

Q & A

What are the established synthetic routes for (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid, and how do reaction conditions influence yield?

Basic Research Question

A common synthesis involves sequential functionalization of the quinazolinone core. For example, methyl 2-isothiocyanatobenzoate reacts with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, which is oxidized with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Subsequent coupling with N,N′-carbonyldiimidazole and a phenyl-containing amine under anhydrous conditions generates the target compound . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for glycine), temperature (60–70°C for oxidation), and solvent polarity (DMF for coupling).

How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Basic Research Question

Methodology :

- NMR : Assign rotameric peaks in - and -NMR (DMSO-d6) to resolve stereochemical ambiguity. For example, δ 3.10–3.50 ppm (m, 2H) corresponds to the propanoic acid backbone, while aromatic protons appear at δ 6.97–7.98 ppm .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve high-resolution crystal structures. Anisotropic displacement parameters (ADPs) and hydrogen bonding networks (e.g., O–H···O interactions at 2.7–2.9 Å) validate the stereochemistry .

What computational strategies predict the compound’s binding dynamics with biological targets like PPARγ?

Advanced Research Question

Methodology :

- Molecular Dynamics (MD) : Simulate ligand-PPARγ-LBD interactions using AMBER or GROMACS. Partial agonists (e.g., (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid) stabilize β-sheet/loop regions, while full agonists favor AF-2 helix contacts. Compare root-mean-square deviation (RMSD) trajectories (≤2.0 Å for stable binding) .

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol for PPARγ). Address conformational flexibility by sampling low-energy states (e.g., AF-2 helix vs. β-sheet conformers) .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question

Analysis Framework :

- Purity Assessment : Verify compound integrity via HPLC (≥95% purity; C18 column, 0.1% TFA in H2O/MeCN gradient) to exclude impurities influencing activity .

- Assay Variability : Control cell-based assays for PPARγ transactivation (e.g., HEK293T cells, luciferase reporters) by standardizing ligand concentrations (1–10 µM) and incubation times (24–48 hr) .

- Structural Analogues : Compare activity of derivatives (e.g., 3-phenylpropanoic acid vs. biphenyl-4-yloxy variants) to identify pharmacophore requirements .

What strategies optimize the compound’s solubility and stability for in vitro studies?

Advanced Research Question

Methodology :

- Salt Formation : Convert to dihydrochloride salts (e.g., using HCl in EtOH) to enhance aqueous solubility (tested via shake-flask method, pH 7.4 PBS) .

- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mbar, -50°C) and store at -80°C in anhydrous DMSO (<1% H2O) to prevent hydrolysis .

How does stereochemical integrity impact the compound’s pharmacological profile?

Advanced Research Question

Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers. Retention times (e.g., 12.3 min for (2S)-isomer vs. 14.7 min for (2R)) confirm configuration .

- Biological Testing : Compare EC50 values in PPARγ assays; (2S)-isomers typically show 5–10x higher potency due to complementary hydrogen bonding with Tyr473 .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question

Critical Analysis :

- Oxidation Efficiency : Hydrogen peroxide oxidation (step in ) yields ~70% purity; replace with TEMPO/NaClO2 system for milder conditions and higher yields (85–90%).

- Coupling Reagents : N,N′-Carbonyldiimidazole may form byproducts; switch to HATU/DIPEA in DMF for faster amide bond formation (2 hr vs. 12 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.